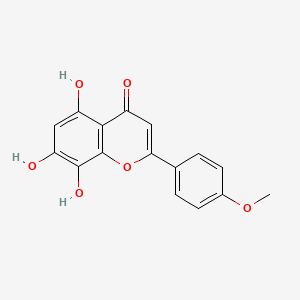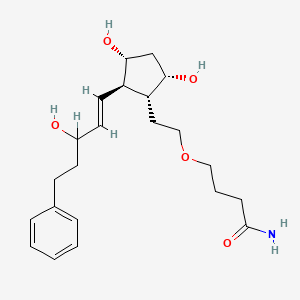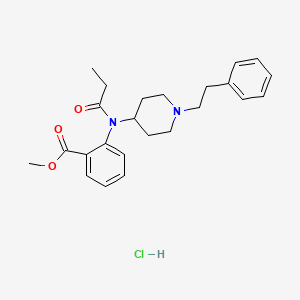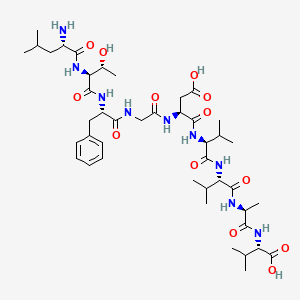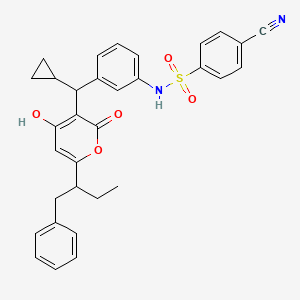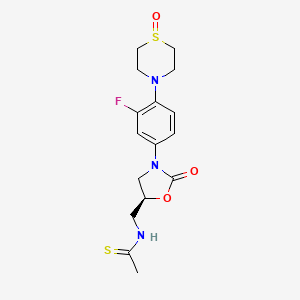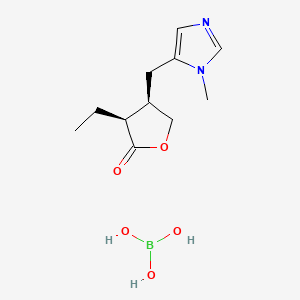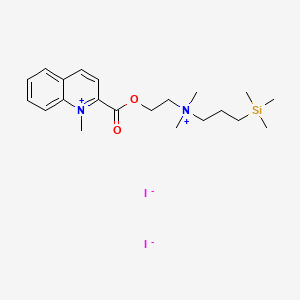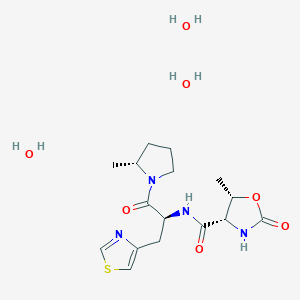
2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxy-2-pyridinyl)methyl)amino)-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxy-2-pyridinyl)methyl)amino)-6-methyl- is a complex organic compound belonging to the pyridinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxy-2-pyridinyl)methyl)amino)-6-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the ethyl, methoxy, and methyl groups through nucleophilic substitution or electrophilic aromatic substitution.
Amino Group Introduction: The amino group can be introduced via reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or amino groups.
Reduction: Reduction reactions could be used to modify the pyridinone ring or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyridinone, 5-ethyl-6-methyl-: Lacks the amino and methoxy groups.
2(1H)-Pyridinone, 3-amino-5-ethyl-6-methyl-: Lacks the methoxy group.
2(1H)-Pyridinone, 5-ethyl-3-(((2-pyridinyl)methyl)amino)-6-methyl-: Lacks the methoxy group on the pyridinyl moiety.
Uniqueness
The presence of the methoxy and amino groups in 2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxy-2-pyridinyl)methyl)amino)-6-methyl- makes it unique, potentially enhancing its biological activity and specificity compared to similar compounds.
Properties
CAS No. |
145901-96-8 |
|---|---|
Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
5-ethyl-3-[(3-methoxypyridin-2-yl)methylamino]-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C15H19N3O2/c1-4-11-8-12(15(19)18-10(11)2)17-9-13-14(20-3)6-5-7-16-13/h5-8,17H,4,9H2,1-3H3,(H,18,19) |
InChI Key |
KFBVWLLJEARXPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=C(C=CC=N2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



